IDO1 Enzyme Inhibition Potency of 2-Chloro-DL-phenylalanine
2-Chloro-DL-phenylalanine demonstrates direct inhibitory activity against recombinant human indoleamine 2,3-dioxygenase 1 (IDO1), an immune checkpoint target in oncology [1]. The compound exhibits an IC50 of 1,300 nM in this assay, establishing it as a moderately active scaffold within the phenylalanine analog space. This data provides a quantitative baseline for researchers evaluating IDO1 modulators.
| Evidence Dimension | Inhibition of recombinant human IDO1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 1.30E+3 nM (1.3 μM) |
| Comparator Or Baseline | Baseline: L-tryptophan substrate conversion control (no inhibitor); other reported phenylalanine analog IC50 values for IDO1 range from >100 μM to sub-μM depending on substituent |
| Quantified Difference | IC50 of 1.3 μM places 2-chloro-DL-phenylalanine in the moderate affinity range for this target class |
| Conditions | Recombinant human IDO1 assay; kynurenine production measured via microplate reader after 60 min incubation with L-tryptophan as substrate |
Why This Matters
The quantitative IC50 value of 1.3 μM against IDO1 provides a validated activity anchor for comparing potency among phenylalanine-derived inhibitors in this therapeutically relevant target class.
- [1] BindingDB. BDBM50146529 / CHEMBL3764023. 2-Chloro-DL-phenylalanine IDO1 Inhibition Data. Assay: Inhibition of recombinant human IDO1 assessed as reduction in kynurenine production. View Source
